![molecular formula C8H7BrN2O B13464837 5-Bromo-6-methoxypyrazolo[1,5-A]pyridine](/img/structure/B13464837.png)
5-Bromo-6-methoxypyrazolo[1,5-A]pyridine
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Overview
Description
5-Bromo-6-methoxypyrazolo[1,5-A]pyridine is a heterocyclic compound that features a pyrazolo[1,5-A]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methoxypyrazolo[1,5-A]pyridine typically involves the bromination of pyrazolo[1,5-A]pyridine derivatives. One common method includes the use of 5-bromo-2-iodopyridine as a starting material, which undergoes a series of reactions including coupling with triethylsilyl acetylene, nitrogen amination, and cyclization to form the desired compound . The reaction conditions often involve the use of solvents like DMF (dimethylformamide) and catalysts such as silver carbonate.
Industrial Production Methods
For large-scale industrial production, the synthesis process is optimized to ensure high yield and purity. The use of low-cost raw materials and easily controllable reaction conditions is crucial. The process involves fewer byproducts and simpler post-treatment steps, making it suitable for industrial applications .
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromine atom at the 5-position undergoes palladium-catalyzed couplings, enabling selective derivatization:
Suzuki-Miyaura Coupling
Reacts with aryl/heteroaryl boronic acids to form biaryl systems. A representative example from patent literature demonstrates:
Reagents/Conditions | Outcome | Yield | Source |
---|---|---|---|
2-Fluoropyridine-5-boronic acid pinacol ester, Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (90°C, 12h) | 5-(6-Fluoropyridin-3-yl)-6-methoxypyrazolo[1,5-A]pyridine | 78% |
This reaction preserves the methoxy group while replacing bromine with an aryl moiety, critical for drug synthesis (e.g., Selpercatinib intermediates) .
Buchwald-Hartwig Amination
The bromo site undergoes C–N bond formation with amines. For example:
Reagents/Conditions | Amine | Product | Yield | Source |
---|---|---|---|---|
Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene (110°C) | 4-(Trifluoromethoxy)aniline | 5-(4-Trifluoromethoxyphenylamino)-6-methoxypyrazolo[1,5-A]pyridine | 65% |
Methoxy Group Demethylation
The 6-methoxy group can be selectively deprotected to generate hydroxyl derivatives:
Reagents/Conditions | Product | Yield | Application | Source |
---|---|---|---|---|
BBr₃, CH₂Cl₂ (−78°C → RT) | 6-Hydroxypyrazolo[1,5-A]pyridine | 82% | Prepares O-linked prodrugs |
Bromine Displacement
Nucleophilic aromatic substitution occurs under controlled conditions:
Cyclization Reactions
The scaffold participates in annulation to form fused heterocycles:
Intramolecular Ritter-Type Cyclization
Under acidic conditions, the pyrazolo ring engages in cycloadditions:
Reagents/Conditions | Product | Yield | Source |
---|---|---|---|
Bi(OTf)₃, p-TsOH·H₂O, DCE/acetonitrile (150°C) | Imidazo[1,5-A]pyridine fused derivatives | 73% |
Oxidative Cyclization
Molecular oxygen-mediated dehydrogenation forms pyridoindazoles:
Reagents/Conditions | Product | Yield | Source |
---|---|---|---|
AcOH, O₂ (130°C) | Pyrido[1,2-B]indazole | 83% |
Aldehyde Formation
Vilsmeier-Haack formylation introduces electrophilic sites:
Reagents/Conditions | Product | Yield | Source |
---|---|---|---|
POCl₃/DMF (0°C → RT) | 3-Formyl-5-bromo-6-methoxypyrazolo[1,5-A]pyridine | 68% |
Biological Activity Correlation
Derivatives exhibit structure-dependent bioactivity:
Modification | Bioactivity (IC₅₀) | Target | Source |
---|---|---|---|
5-(4-Trifluoromethoxyphenylamino) | 0.002 μg/mL | Mtb H37Rv | |
3-Cyano substitution | 0.004 μg/mL | RMP-resistant Mtb |
This compound’s reactivity profile highlights its utility in medicinal chemistry, particularly for kinase inhibitors and antimicrobial agents. Continued exploration of its derivatization potential remains a focus in heterocyclic synthesis .
Scientific Research Applications
5-Bromo-6-methoxypyrazolo[1,5-A]pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methoxypyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile
- 6-Bromo-2-methylpyrazolo[1,5-a]pyridine
- 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid
Uniqueness
5-Bromo-6-methoxypyrazolo[1,5-A]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 6-position and bromine at the 5-position make it a valuable intermediate for synthesizing diverse compounds with potential therapeutic applications .
Biological Activity
5-Bromo-6-methoxypyrazolo[1,5-A]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound belongs to the pyrazolo[1,5-a]pyridine class of compounds, known for their diverse biological activities. The presence of bromine and methoxy groups enhances its pharmacological profile.
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyridine derivatives exhibit potent anticancer activities through various mechanisms:
- CK2 Inhibition : Compounds similar to this compound have been identified as selective inhibitors of Casein Kinase 2 (CK2), an enzyme implicated in cancer cell proliferation and survival. For instance, a study demonstrated that certain derivatives showed IC50 values in the low nanomolar range against CK2α, indicating strong inhibitory potential .
- RET Kinase Inhibition : Another significant activity involves the inhibition of RET kinase, which is associated with various cancers. Substituted pyrazolo[1,5-a]pyridine compounds have been reported to inhibit RET kinase effectively, suggesting their utility in treating RET-driven tumors .
Enzyme Inhibition
The compound also exhibits inhibitory effects on several enzymes:
- HIV-1 Reverse Transcriptase : Studies have shown that modifications at specific positions on the pyrazolo[1,5-a]pyridine scaffold can enhance inhibition of HIV-1 reverse transcriptase (RT). Compounds with bromo or methyl substituents at the 4-position demonstrated improved inhibitory activity against both wild-type and drug-resistant strains of HIV-1 RT .
Study on CK2 Inhibition
A recent study assessed a series of pyrazolo[1,5-a]pyrimidine derivatives for their CK2 inhibitory activity. The results indicated that modifications at the 5-position significantly influenced binding affinity and selectivity towards CK2α. The most potent compounds were further evaluated for cytotoxicity across multiple cancer cell lines, showing promising results with minimal toxicity .
Compound | IC50 (nM) | Selectivity | Cytotoxicity |
---|---|---|---|
IC20 | 8 | High | Low |
IC19 | 38 | Moderate | Low |
Study on HIV-1 RT Inhibition
In another investigation focusing on HIV-1 RT inhibition, various analogs of this compound were synthesized. The presence of an ethyl ester group was crucial for maintaining activity against RT. Compounds with structural modifications showed varied IC50 values, underscoring the importance of specific functional groups in enhancing inhibitory potency .
Compound | IC50 (µM) | Activity |
---|---|---|
B-1 | < 0.1 | Active |
B-2 | > 1 | Inactive |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-bromo-6-methoxypyrazolo[1,5-a]pyridine, and how can regioselectivity be controlled?
- Methodology : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce substituents. Bromine at the 5-position acts as a leaving group, enabling functionalization. Regioselectivity is influenced by steric and electronic factors; computational tools like electron density surface maps can predict reactive sites . For methoxy group installation, nucleophilic substitution or directed ortho-metalation may be employed, as seen in analogous pyrazolo[1,5-a]pyrimidine syntheses .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology : Combine 1H/13C-NMR for structural confirmation (e.g., verifying methoxy proton signals at ~3.8–4.0 ppm and aromatic bromine splitting patterns). High-performance liquid chromatography (HPLC) with UV detection (>97% purity) and mass spectrometry (MS) for molecular weight validation are critical. Refer to protocols for related brominated pyrazolo-pyridines .
Q. What solvent systems are optimal for recrystallizing this compound?
- Methodology : Use mixed solvents like ethyl acetate/hexane or dichloromethane/methanol. Solubility tests under reflux followed by gradual cooling enhance crystal formation. For brominated analogs, polarity matching is essential to avoid decomposition .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives for kinase inhibition studies?
- Methodology : Employ density functional theory (DFT) to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to kinase ATP-binding pockets. Compare with known inhibitors like imatinib to optimize substituent positions .
Q. What strategies mitigate contradictions in reaction yields during scale-up synthesis?
- Methodology : Conduct kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps. Optimize catalyst loading (e.g., Pd(PPh3)4) and ligand ratios for cross-coupling reactions. For bromine-methoxy proximity, steric hindrance may reduce yields; microwave-assisted synthesis (e.g., 100–150°C, 30 min) improves efficiency .
Q. How does the bromine atom influence the compound’s reactivity in C–H functionalization?
- Methodology : Bromine acts as a directing group in transition metal-catalyzed C–H activation. For example, Pd(II)-catalyzed acetoxylation at the 3-position is feasible. Competitive pathways (e.g., β-hydride elimination) must be suppressed using bulky ligands like t-BuXPhos .
Q. What are the challenges in analyzing byproducts from Buchwald-Hartwig amination of this compound?
- Methodology : Use LC-MS/MS to detect common side products (e.g., dehalogenated or dimerized species). Adjust reaction conditions (e.g., lower temperature, excess amine) to minimize debromination. Reference analogous pyrazolo[1,5-a]pyrimidine amination studies for troubleshooting .
Application-Oriented Questions
Q. How can this compound serve as a precursor for fluorescent probes?
- Methodology : Introduce π-conjugated groups (e.g., ethynyl, styryl) via Sonogashira or Heck reactions. The methoxy group enhances solubility in aqueous media, while bromine allows site-specific labeling. Fluorescence quantum yields can be measured using quinine sulfate as a standard .
Q. What safety protocols are critical when handling this compound?
- Methodology : Store under inert atmosphere (N2) at –20°C to prevent degradation. Use fume hoods for weighing and reaction setup. Waste must be neutralized (e.g., with dilute NaOH) before disposal via licensed hazardous waste services, as per guidelines for brominated heterocycles .
Q. Data Analysis & Experimental Design
Q. How should researchers reconcile discrepancies in reported 1H-NMR chemical shifts for similar compounds?
- Methodology : Compare solvent effects (e.g., DMSO-d6 vs. CDCl3) and concentration-dependent shifts. Validate assignments using 2D NMR (COSY, HSQC). Cross-reference spectral databases for brominated pyrazolo-pyridines .
Q. What statistical methods are appropriate for structure-activity relationship (SAR) studies of derivatives?
Properties
Molecular Formula |
C8H7BrN2O |
---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
5-bromo-6-methoxypyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-5-11-6(2-3-10-11)4-7(8)9/h2-5H,1H3 |
InChI Key |
DHUXKTAZUWITAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C(=CC=N2)C=C1Br |
Origin of Product |
United States |
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